molecular formula C15H10F3N3O2S B2849874 N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3-(trifluoromethyl)benzamide CAS No. 1797757-09-5

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2849874
CAS No.: 1797757-09-5
M. Wt: 353.32
InChI Key: VGAMZJIQVSDTDV-UHFFFAOYSA-N
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Description

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3-(trifluoromethyl)benzamide (CAS 1797757-09-5) is a chemical compound of significant interest in scientific research and development. This small molecule features a molecular weight of 353.3 g/mol and a defined molecular formula of C 15 H 10 F 3 N 3 O 2 S . Its complex structure integrates a 3-methyl-1,2,4-oxadiazole ring and a thiophene moiety, making it a valuable scaffold in medicinal chemistry and drug discovery, particularly for the synthesis of novel heterocyclic compounds . The presence of the trifluoromethyl group on the benzamide component is a key structural feature, as this group is known to influence the molecule's electronic properties, metabolic stability, and binding affinity, which are critical parameters in the development of pharmacologically active agents . Researchers utilize this compound in high-throughput screening assays and as a key intermediate in the design and optimization of lead compounds. It is commercially available in various quantities to suit different research scales . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

IUPAC Name

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O2S/c1-8-19-14(23-21-8)12-11(5-6-24-12)20-13(22)9-3-2-4-10(7-9)15(16,17)18/h2-7H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAMZJIQVSDTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3-(trifluoromethyl)benzamide is a complex organic compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Oxadiazole Ring : Known for its role in enhancing biological activity.
  • Thiophene Moiety : Contributes to the compound's solubility and interaction with biological targets.
  • Trifluoromethyl Group : Often associated with increased potency and stability in pharmaceutical compounds.

Antimicrobial Properties

Research indicates that compounds with oxadiazole and thiophene rings exhibit diverse biological activities, including antimicrobial effects. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains. A study highlighted that related dihydropyridine compounds effectively modulate calcium channels, influencing muscle contraction and neurotransmitter release.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively documented. For example, a compound structurally related to this compound demonstrated strong inhibition of RET kinase activity, which is crucial in cancer cell proliferation . This suggests that the compound may also inhibit specific pathways involved in tumor growth.

The mechanisms underlying the biological activities of this compound are primarily attributed to its ability to interact with specific enzymes and receptors. The oxadiazole and thiophene components facilitate binding with biological targets, potentially leading to the inhibition of their activity. Interaction studies have indicated that such compounds can effectively modulate enzyme functions or receptor activities .

Case Studies

  • Antimicrobial Efficacy :
    • A study focused on a series of oxadiazole derivatives showed promising results against Staphylococcus aureus and Candida albicans. The tested compounds exhibited varying degrees of antimicrobial activity, suggesting that the presence of the oxadiazole ring enhances efficacy against these pathogens .
  • Anticancer Research :
    • In a clinical setting, derivatives similar to this compound were evaluated for their ability to inhibit cancer cell lines. One specific derivative showed a significant reduction in cell proliferation driven by RET mutations, indicating its potential as a therapeutic agent for specific cancer types .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with other related compounds is useful:

Compound NameStructural FeaturesBiological Activity
6-Oxo-N-(4-(2-aminoethyl)thiazol-2-yl)-1,6-dihydropyridineDihydropyridine core with thiazoleAntimicrobial
4-Chloro-N-(5-(pyridin-3-yl)-1,2,4-oxadiazole)benzamideContains oxadiazole moietyRET kinase inhibitor
3-Methyl-N-(4-(phenyl)thiazol-5-yloxy)anilineThiazole derivativeAnticancer

Scientific Research Applications

Biological Activities

The compound features a unique combination of a 1,2,4-oxadiazole ring and a trifluoromethyl-substituted benzamide moiety. These structural components contribute to its diverse biological activities:

  • Antimicrobial Properties : Compounds containing the 1,2,4-oxadiazole moiety are known for their antimicrobial effects. Studies suggest that this compound may inhibit certain enzymes and disrupt cellular processes in pathogens, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : The biological activity of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3-(trifluoromethyl)benzamide has been linked to its ability to induce apoptosis in cancer cells. Research indicates that oxadiazole derivatives can modulate signaling pathways involved in cancer progression.
  • Insecticidal Activity : The compound's lipophilicity, enhanced by the trifluoromethyl group, suggests potential applications as an insecticide. Its effectiveness against various pests could make it a valuable tool in integrated pest management strategies.

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of oxadiazole derivatives highlighted the effectiveness of this compound against various bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In vitro studies have demonstrated that this compound exhibits cytotoxicity against specific cancer cell lines. Mechanistic investigations revealed that it induces apoptosis through mitochondrial pathways and modulates key oncogenic signaling pathways.

Case Study 3: Agricultural Applications

Field trials assessing the insecticidal properties of this compound showed promising results against common agricultural pests. The compound's efficacy was comparable to conventional pesticides but with reduced environmental impact, highlighting its potential as an eco-friendly alternative in pest management.

Data Summary Table

Application AreaPotential UsesKey Findings
AntimicrobialDevelopment of new antibioticsSignificant inhibition against bacterial strains
AnticancerCancer treatment researchInduces apoptosis in cancer cell lines
Agricultural ChemistryEco-friendly insecticidesEffective against agricultural pests with lower environmental impact

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

Table 1: Key Structural Differences and Similarities
Compound Name/ID Core Structure Key Substituents Therapeutic Area Reference
Target Compound Benzamide + thiophene 3-methyl-1,2,4-oxadiazol-5-yl, trifluoromethyl Undisclosed (analogs suggest oncology/antimicrobial)
N-((6R,7R)-3-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)-... Cephalosporin + benzamide 3-methyl-1,2,4-oxadiazol-5-yl, trifluoromethyl phenoxy Antimicrobial (tuberculosis)
N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide Benzamide + pyridine-thioether 3-methyl-1,2,4-oxadiazol-5-yl, dichloropyridinyl Cancer, viral infections
2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[[2-nitro-4-(trifluoromethyl)phenyl]amino]ethyl]-benzamide Benzamide + isoxazole-thioether Trifluoromethyl, nitro group Thrombotic/antiplatelet therapies
Flutolanil (Pesticide) Benzamide 3-(1-methylethoxy)phenyl, trifluoromethyl Agriculture (fungicide)

Key Observations :

  • Oxadiazole vs. Isoxazole/Thiazole : The 3-methyl-1,2,4-oxadiazole ring in the target compound and its analogs (e.g., compound 45 in ) enhances metabolic stability compared to isoxazole or thiazole derivatives .
  • Trifluoromethyl Group : This substituent is shared with antimicrobial cephalosporins () and pesticides (), suggesting versatility in enhancing binding affinity and resistance to enzymatic degradation .
  • Thiophene vs. Thioether Linkages : The thiophene core in the target compound may improve π-π stacking in biological targets compared to thioether-linked analogs (e.g., compounds), which prioritize flexibility .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability in both therapeutic and pesticidal compounds .

Q & A

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodology : Multi-step synthesis involving: (i) Oxadiazole ring formation : Cyclization of thioamide precursors with hydroxylamine under reflux in ethanol. (ii) Thiophene coupling : Suzuki-Miyaura or Stille cross-coupling to attach the oxadiazole-thiophene moiety to the benzamide core. (iii) Final amidation : Reaction of 3-(trifluoromethyl)benzoyl chloride with the amine-functionalized intermediate in DMF or acetonitrile, catalyzed by K₂CO₃ .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Methodology : The -CF₃ group enhances lipophilicity (logP ~3.5) and metabolic stability. Compare analogues without -CF₃ via HPLC to assess solubility differences. Computational tools (e.g., Molinspiration) predict bioavailability and membrane permeability. Experimental validation includes stability assays in simulated gastric fluid (pH 2.0) and microsomal models .

Advanced Questions

Q. How can conflicting spectral data between predicted and observed NMR spectra be resolved?

  • Methodology :
  • Perform 2D NMR experiments (HSQC, HMBC) to confirm connectivity, especially for overlapping thiophene and oxadiazole signals.
  • Compare experimental data with DFT-calculated chemical shifts (using Gaussian or ORCA) to identify discrepancies.
  • Re-examine synthetic intermediates for unintended side reactions (e.g., oxidation of thiophene) .

Q. What strategies optimize synthesis yield when the thiophene intermediate exhibits low reactivity?

  • Methodology :
  • Solvent optimization : Test polar aprotic solvents (DMF vs. acetonitrile) to enhance nucleophilicity.
  • Catalyst screening : Evaluate Pd(PPh₃)₄ vs. PdCl₂(dppf) for cross-coupling efficiency.
  • Temperature control : Use microwave-assisted synthesis to reduce reaction time (e.g., 100°C for 10 min vs. 24 hr reflux).
  • Hypothetical Yield Table :
SolventCatalystTemperatureYield (%)
DMFPd(PPh₃)₄80°C78
AcetonitrilePdCl₂(dppf)100°C (MW)85

Q. How to design a biological activity screen for antitumor potential?

  • Methodology :
  • In vitro assays : Use MTT/XTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Include positive controls (e.g., doxorubicin).
  • Mechanistic studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
  • Target identification : Use molecular docking (AutoDock Vina) to predict interactions with kinases (e.g., EGFR, VEGFR) and validate via Western blotting for phosphorylation inhibition .

Q. What computational approaches predict the compound’s reactivity and metabolic pathways?

  • Methodology :
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites.
  • ADMET prediction : Use SwissADME or ADMETlab to estimate metabolic stability, CYP450 interactions, and toxicity.
  • Metabolite identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s BioLuminate .

Contradiction Analysis

Q. How to address discrepancies in reported solvent effects for amidation reactions?

  • Methodology :
  • Contradiction : reports DMF as optimal, while favors acetonitrile.
  • Resolution : Conduct a Design of Experiments (DoE) varying solvent polarity, base (K₂CO₃ vs. Et₃N), and temperature. Monitor reaction progress via TLC/LC-MS.
  • Conclusion : Acetonitrile may reduce side reactions (e.g., hydrolysis) for moisture-sensitive intermediates, while DMF improves solubility of bulky substrates .

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